molecular formula C10H12N4O4 B124312 3'-Deoxyinosine CAS No. 13146-72-0

3'-Deoxyinosine

Cat. No. B124312
CAS RN: 13146-72-0
M. Wt: 252.23 g/mol
InChI Key: RPZDLTVHZJHPAW-BAJZRUMYSA-N
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Description

3’-Deoxyinosine is a small molecule that is classified as an experimental compound . It is recognized as a derivative of inosine , which can arise from the spontaneous deamination of deoxyadenosine residue . This process can be enhanced by reactive oxygen species (ROS) produced from normal aerobic respiration .


Synthesis Analysis

The synthesis of 3’-Deoxyinosine involves complex biochemical processes. For instance, it has been found that the addition of certain medicinal plants to the cultivation substrates of Cordyceps militaris can increase the content of cordycepin, also known as 3’-deoxyadenosine . Adenosine deaminase (ADA) is known to be involved in converting cordycepin to 3’-deoxyinosine .


Molecular Structure Analysis

The molecular structure of 3’-Deoxyinosine consists of a purine base attached to a ribose which lacks a hydroxyl group at position 2 . The chemical formula of 3’-Deoxyinosine is C10H12N4O4 .


Chemical Reactions Analysis

3’-Deoxyinosine can arise in DNA from the spontaneous deamination of deoxyadenosine residues or by misincorporation during replication of dIMP from trace amounts of dITP in the nucleotide pool . It is also recognized and processed by a novel enzyme, deoxyinosine 3’ endonuclease .


Physical And Chemical Properties Analysis

3’-Deoxyinosine has an average mass of 252.227 Da and a mono-isotopic mass of 252.085861 Da . It has a density of 1.9±0.1 g/cm3, a boiling point of 681.2±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C .

Scientific Research Applications

Anti-Leishmanial Agent

3'-Deoxyinosine has been identified as a potent inhibitor for the growth of Leishmania tropica promastigotes, demonstrating selective toxicity towards these parasites. This selectivity arises from Leishmania's ability to convert 3'-deoxyinosine into more toxic compounds, such as cordycepin nucleotides, while being less toxic to mammalian cells (Wataya & Hiraoka, 1984).

DNA Repair and Mismatch Recognition

Deoxyinosine 3'-endonuclease from Escherichia coli demonstrates specificity in recognizing and cleaving mismatch-containing DNA. This enzyme plays a significant role in DNA repair processes, particularly in cases involving deoxyinosine and base mismatches (Yao & Kow, 1994).

Synthetic Chemistry Applications

3'-Deoxyinosine analogs, with potential RNA antiviral interest, have been explored in synthetic chemistry. These compounds, including base-modified hypoxanthine 3'-deoxynucleosides, represent new analogues of 3'-deoxyinosine with potential applications in medicinal chemistry (Nair & Lyons, 1990).

Sequencing Analysis of Deoxyinosine in DNA

A novel method was developed to sequence the deoxyinosine modification site in DNA, utilizing endonuclease V-assisted labeling. This approach provides valuable insights for basic research and clinical applications, particularly in understanding the mutagenic potential of deoxyinosine (Zheng et al., 2022).

Deoxyinosine in DNA Repair

Endonuclease V-mediated deoxyinosine excision repair has been studied in vitro, highlighting the role of this mechanism in removing potentially mutagenic deoxyinosine from DNA. This pathway is crucial in maintaining genomic integrity (Lee et al., 2010).

Base Pairing Properties

Studies have investigated the base pairing properties of deoxyinosine in oligonucleotides, providing crucial insights into its behavior and interactions in nucleic acid structures. This research aids in understanding how deoxyinosine might influence genetic information processing (Case-Green & Southern, 1994).

Metabolism Studies

Research into the metabolism of deoxyinosine by various cell types, such as Novikoff rat hepatoma cells, has provided insights into its biochemical pathways and its role in nucleic acid metabolism (Plagemann & Erbe, 1974).

Cytotoxicity Against Cancer Cells

Compounds derived from 3'-deoxyinosine have been identified as cytotoxic against various cancer cell lines, underscoring its potential in cancer research and therapy (Qiu et al., 2017).

Safety And Hazards

When handling 3’-Deoxyinosine, it is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . It should be kept in containers that are tightly closed in a dry, cool, and well-ventilated place .

Future Directions

While the future directions for 3’-Deoxyinosine are not explicitly stated in the retrieved papers, the research suggests potential therapeutic applications. For instance, the inhibitory activity of medicinal plants on ADA, which is involved in converting cordycepin to 3’-deoxyinosine, suggests a new strategy of using medicinal plants to enhance cordycepin production in C. militaris .

properties

IUPAC Name

9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c15-2-5-1-6(16)10(18-5)14-4-13-7-8(14)11-3-12-9(7)17/h3-6,10,15-16H,1-2H2,(H,11,12,17)/t5-,6+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZDLTVHZJHPAW-BAJZRUMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=NC3=C2N=CNC3=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=CNC3=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927210
Record name 9-(3-Deoxypentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Deoxyinosine

CAS RN

13146-72-0
Record name 3'-Deoxyinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013146720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3-Deoxypentofuranosyl)-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-DEOXYINOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J71U8QAU3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
294
Citations
Y Wataya, O Hiraoka - Biochemical and Biophysical Research …, 1984 - Elsevier
… 3′-Deoxyinosine is a potent inhibitor for growth of the promastigote form of Leishmania … 3′-Deoxyinosine is metabolized by Leishmania promastigote to give 3′-deoxyinosine-5′-…
Number of citations: 19 www.sciencedirect.com
L Goldman, JW Marsico, MJ Weiss - Journal of Medicinal …, 1963 - ACS Publications
… 3'Amino-3'-deoxyinosine (3) did not inhibit the phosphorolysis of inosine by rat liver nucleoside phosphorylase,M but instead apparently underwent phosphorolvsis at about one-fifth the …
Number of citations: 12 pubs.acs.org
AR Moorman, SW LaFon, DJ Nelson, HH Carter… - Biochemical …, 1991 - Elsevier
… reported that 3'-deoxyinosine (… 3'-deoxyinosine. To further evaluate the selectivity of this antiprotozoal activity, we have examined the cytotoxic effects and metabolism of 3'-deoxyinosine …
Number of citations: 10 www.sciencedirect.com
NN Gerber - Journal of Medicinal Chemistry, 1964 - ACS Publications
… able toobtain small amounts of 3 '-amino-3 '-deoxyinosine (II); the main portion of I was … Pure 3'-amino-3'-deoxyinosine (II) at 200 /ml. in water was assayed by the streak dilution method …
Number of citations: 15 pubs.acs.org
S Qi, H Guan, Y Wang, Q Fang, X Cheng… - Journal of …, 2023 - Wiley Online Library
… 3′-deoxyinosine using 2-chloroadenosine as internal standard in rat whole blood. The calibration curves of cordycepin and 3′-deoxyinosine … metabolite 3′-deoxyinosine in rat blood …
JB Lee, M Radhi, E Cipolla, RD Gandhi, S Sarmad… - Scientific Reports, 2019 - nature.com
… The most important finding of this work was that only 3′-deoxyinosine, previously considered an … We also showed that 3′-deoxyinosine can be converted to CordyTP and has anti-…
Number of citations: 17 www.nature.com
H Guan, S Qi, W Liu, C Ma… - Biomedical …, 2020 - Wiley Online Library
… into the inactive metabolite 3′-deoxyinosine, thus limiting its … Cordycepin and 3′-deoxyinosine were chosen as substrate and … 3′-Deoxyinosine was identified as the metabolite of …
L Novotny, M Abdel-Hamid, H Hamza - Journal of pharmaceutical and …, 2000 - Elsevier
… Therefore, the study of these compounds is important not only from a theoretical, but also from a practical point of view, since eg didanosine (2′,3′-deoxyinosine, ddI) belongs among …
Number of citations: 19 www.sciencedirect.com
S Mallampati, S Leonard, S De Vulder… - …, 2005 - Wiley Online Library
… 3’-deoxyinosine. Hence high temperature was required for the separation of hypoxanthine and 3’-deoxyinosine, … to be good for the separation of 2’-deoxyinosine and 3’-deoxyinosine. …
J Nakajima-Shimada, Y Hirota… - Antimicrobial agents and …, 1996 - Am Soc Microbiol
… Using this in vitro screening system, we have found very potent inhibitors of parasite growth: 3-deoxyinosine, 3-deoxyadenosine, AZT, ddA, and ddI. 3-Deoxyinosine has been reported …
Number of citations: 79 journals.asm.org

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